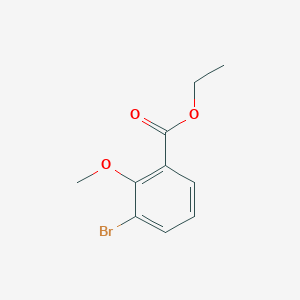![molecular formula C9H7BrN2O2 B1391631 (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1217061-44-3](/img/structure/B1391631.png)
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Übersicht
Beschreibung
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 g/mol . The compound is typically stored at ambient temperature and is available in liquid form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the core structure of this compound, has been well-studied. Recent advances have highlighted effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) . The compound’s structure includes a bromoimidazo[1,2-a]pyridine core attached to an acetic acid group .Physical And Chemical Properties Analysis
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” has a molecular weight of 255.07 g/mol and a complexity of 237 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 54.6 Ų .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is integral to the development of new therapeutic agents due to its ability to bind with diverse biological targets. For instance, derivatives of this compound have been explored for their potential use in treating conditions such as insomnia and brain function disorders .
Agriculture
In the agricultural sector, the compound’s derivatives are being studied for their potential use as growth regulators and pesticides. The bromine atom present in the molecule can be crucial for the development of novel agrochemicals aimed at improving crop protection and yield .
Material Science
The compound’s unique structure makes it suitable for creating novel materials with specific properties. Researchers are investigating its use in the synthesis of organic compounds that could be used in electronic devices, such as light-emitting diodes (LEDs) and photovoltaic cells .
Environmental Science
Its derivatives are being assessed for their role in environmental monitoring and remediation. The compound’s reactivity and ability to form stable complexes with various metals make it a candidate for detecting and removing environmental pollutants .
Biochemistry
In biochemistry, the compound is utilized in the study of enzyme reactions and biological pathways. Its ability to mimic certain natural compounds allows researchers to investigate the biochemical processes in cells and develop inhibitors for specific enzymes .
Analytical Chemistry
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is used in the development of analytical methods for the detection and quantification of various substances. Its structural features enable it to act as a chromophore or fluorophore in spectroscopic analysis, aiding in the precise measurement of compounds in complex mixtures .
Safety and Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridines, such as “(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis of these compounds from various substrates and their potential applications .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine cores, which this compound contains, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been evaluated for their antiproliferative potential in breast cancer cells .
Action Environment
The reaction conditions for its synthesis are mild and metal-free .
Eigenschaften
IUPAC Name |
2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVLTHUDCSHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















